molecular formula C11H23NO2 B1584299 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine CAS No. 52722-86-8

4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine

Cat. No. B1584299
CAS RN: 52722-86-8
M. Wt: 201.31 g/mol
InChI Key: STEYNUVPFMIUOY-UHFFFAOYSA-N
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Patent
US04731448

Procedure details

Accordingly, the invention relates to a process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol from triacetoneamine, which comprises reducing triacetoneamine in a manner known per se by catalytic hydrogenation in water or in a polar organic solvent or in a mixture thereof with water, to give 2,2,6,6-tetramethyl-4-piperidinol, adding a catalytic amount of an inorganic or organic acid to the solution of 2,2,6,6-tetramethyl-4-piperidinol as obtained or after concentrating the solution by distillation, without further purification and/or isolation of the intermediate, with the proviso that, if the solution of the intermediate is concentrated, the addition of acid is made before or after the distillation, and that the concentrated solution or melt may be diluted again with the same solvent or with another solvent, and subsequently reacting said solution or melt of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide in a molar excess of 1-35% in the temperature range from 60°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OCC[N:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]([OH:12])[CH2:6][C:5]1([CH3:14])[CH3:13].CC1(C)NC(C)(C)CC(=O)C1>O>[CH3:13][C:5]1([CH3:14])[CH2:6][CH:7]([OH:12])[CH2:8][C:9]([CH3:11])([CH3:10])[NH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(CC(CC1(C)C)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.